molecular formula C13H11ClN2O3S2 B6532883 2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid CAS No. 1050151-40-0

2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Cat. No.: B6532883
CAS No.: 1050151-40-0
M. Wt: 342.8 g/mol
InChI Key: AGIMCNNUXDWEHE-UHFFFAOYSA-N
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Description

2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst.

    Introduction of the Thioether Linkage: The thiazole derivative is then reacted with 2-chloroacetyl chloride to introduce the thioether linkage.

    Formation of the Acetic Acid Moiety: The final step involves the reaction of the intermediate with chloroacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Chlorobenzaldehyde: A precursor used in the synthesis of the compound.

    Chloroacetic Acid: Another precursor used in the synthesis.

Uniqueness

2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is unique due to its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for the development of new drugs and other applications.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c14-8-1-3-9(4-2-8)15-11(17)7-21-13-16-10(6-20-13)5-12(18)19/h1-4,6H,5,7H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMCNNUXDWEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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